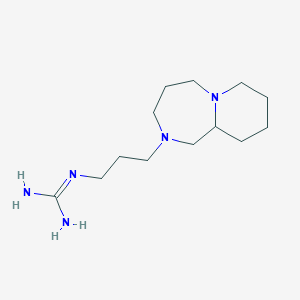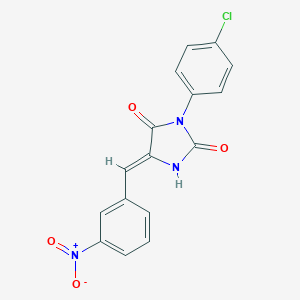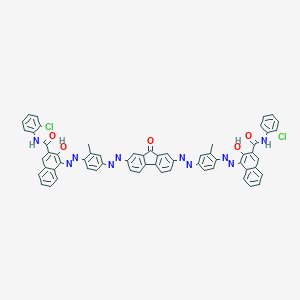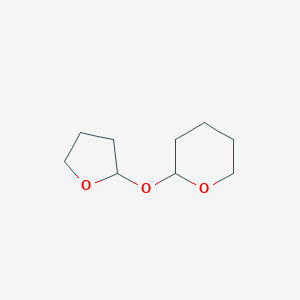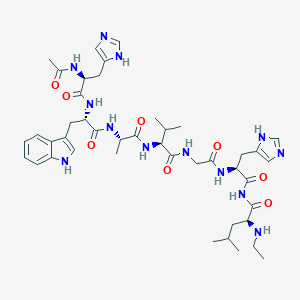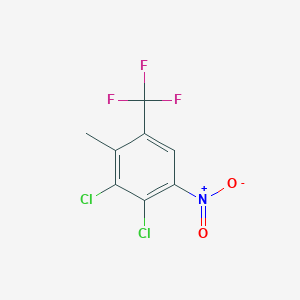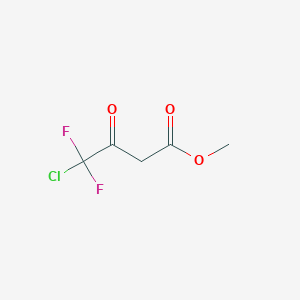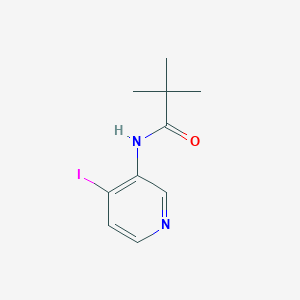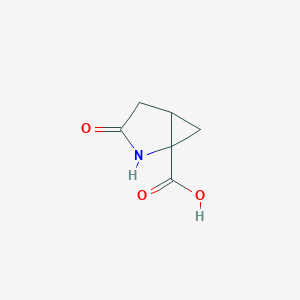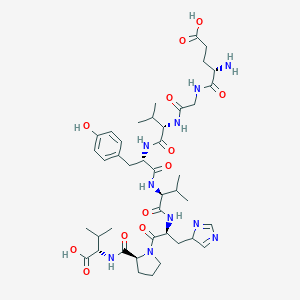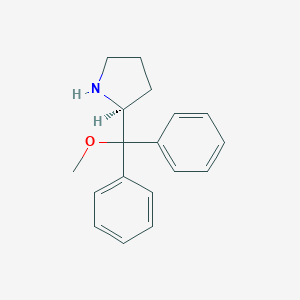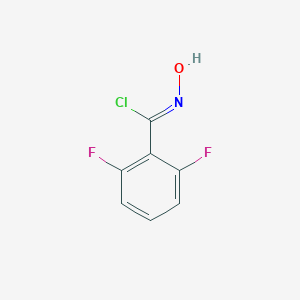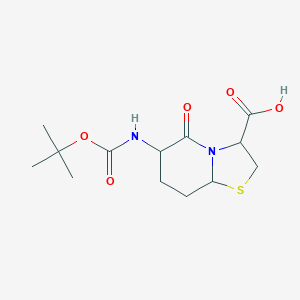
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid, also known as OTBN, is a synthetic compound that has been extensively studied in scientific research due to its unique chemical properties. OTBN is a bicyclic beta-lactam antibiotic that belongs to the family of thienamycin antibiotics. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
作用機序
The mechanism of action of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid involves the inhibition of bacterial cell wall synthesis. It works by binding to penicillin-binding proteins (PBPs), which are enzymes involved in the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the disruption of cell wall synthesis and eventually cell lysis.
生化学的および生理学的効果
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has been found to have low toxicity and good bioavailability, making it a promising candidate for the development of new antibiotics. It has been shown to have minimal effects on mammalian cells, suggesting that it may be safe for use in humans.
実験室実験の利点と制限
One advantage of using 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in lab experiments is its potent antibacterial activity against a wide range of bacteria, including drug-resistant strains. This makes it a valuable tool for studying bacterial cell wall synthesis and the development of new antibiotics. However, one limitation of using 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid. One area of interest is the development of new antibiotics based on the structure of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid. Researchers are also interested in studying the mechanism of action of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in more detail, as well as its potential use in combination therapy with other antibiotics. Additionally, there is interest in exploring the use of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in the treatment of biofilm-related infections, as well as its potential use in veterinary medicine.
合成法
The synthesis of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid involves a multi-step process that starts with the reaction of tert-butyl carbamate with 2-mercaptoacetic acid to form the thiol ester intermediate. This intermediate is then reacted with 7-aminocephalosporanic acid to form the bicyclic beta-lactam ring. The final step involves the removal of the tert-butyl protecting group to form the final product, 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid.
科学的研究の応用
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has been extensively studied for its potential use as a broad-spectrum antibiotic. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has also been found to be effective against biofilm-forming bacteria, which are notoriously difficult to treat with traditional antibiotics.
特性
CAS番号 |
124602-20-6 |
|---|---|
製品名 |
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid |
分子式 |
C13H20N2O5S |
分子量 |
316.38 g/mol |
IUPAC名 |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5S/c1-13(2,3)20-12(19)14-7-4-5-9-15(10(7)16)8(6-21-9)11(17)18/h7-9H,4-6H2,1-3H3,(H,14,19)(H,17,18) |
InChIキー |
GSKFHLHROGBPGR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCC2N(C1=O)C(CS2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC2N(C1=O)C(CS2)C(=O)O |
同義語 |
(3S,6S,9R)-2-oxo-3-t-butyloxycarboxylamino-7-thia-1-aza-bicyclo(4.3.0)nonane-9-carboxylic acid 2-oxo-3-boc-TABNCA 2-oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



